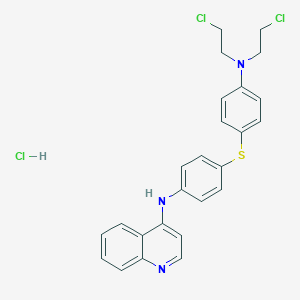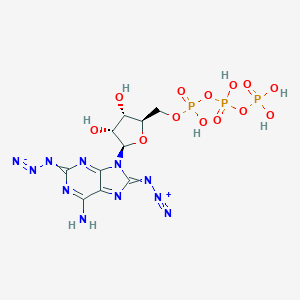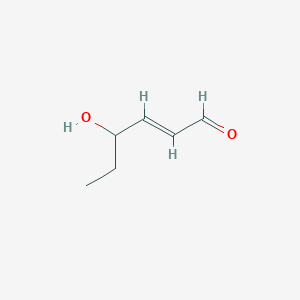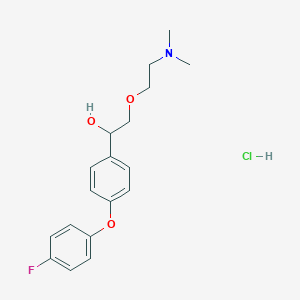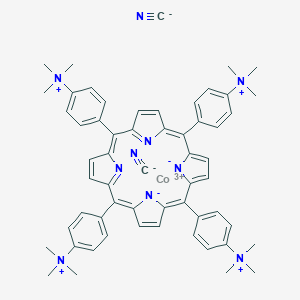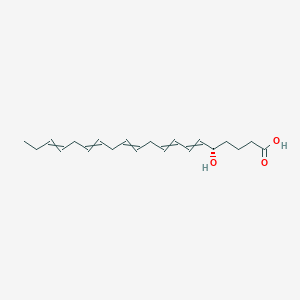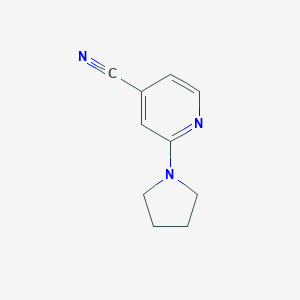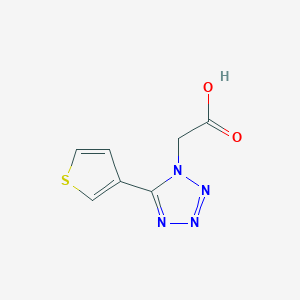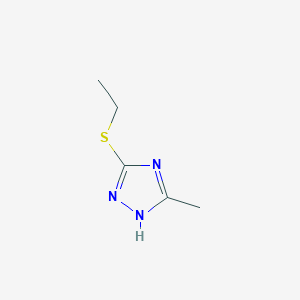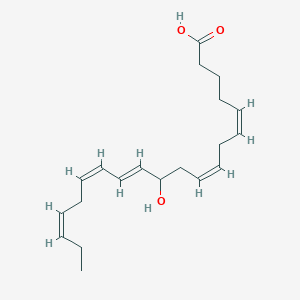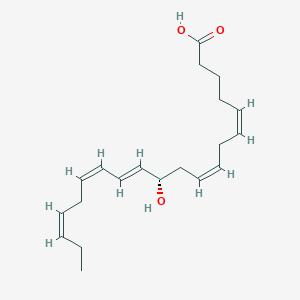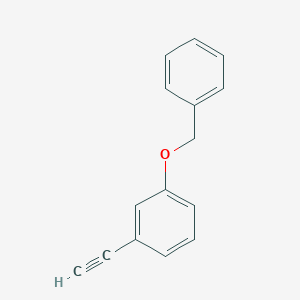
6-Fluoro-3-methylquinoline
Übersicht
Beschreibung
6-Fluoro-3-methylquinoline is a chemical compound used for pharmaceutical testing .
Synthesis Analysis
Fluorinated quinolines, such as this compound, can be synthesized using a variety of methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Molecular Structure Analysis
The molecular formula of this compound is CHFN. It has an average mass of 161.176 Da and a monoisotopic mass of 161.064072 Da .Chemical Reactions Analysis
Fluorinated quinolines, such as this compound, exhibit a variety of chemical reactions. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
6-Fluoro-3-methylquinoline and its derivatives have been actively explored for their synthesis and potential antimicrobial activity. For instance, the synthesis of 2-chloro-6-methylquinoline hydrazones showed notable antibacterial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus (Bawa, Kumar, Drabu, & Kumar, 2009). Similarly, other studies have focused on the synthesis of compounds like flumequine, a known antibacterial agent, derived from 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (Bálint et al., 1999).
Photophysical Properties
Compounds related to this compound have been examined for their photophysical properties. For example, asymmetric Sm(III) complexes featuring derivatives of 6-Fluoro-4-oxo-4H-1-benzopyran-3-carboxaldehyde demonstrated excellent luminescent properties, suggesting potential applications in solid-state lighting and optical devices (Chauhan, Malik, Lohra, & Langyan, 2021).
Antitubercular Activity
Research into this compound derivatives also extends to their potential antitubercular activity. One study focused on compounds such as N-R-amides of 9-fluoro-1-hydroxy-5-methyl-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid, derived from 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, for their structure and antitubercular properties (Ukrainets, Sidorenko, Gorokhova, Shishkin, & Turov, 2006).
Anti-mutagenic Properties
Another interesting area of research is the exploration of anti-mutagenic properties through fluorine-substitution in quinoline derivatives. A study examined the structure-mutagenicity relationships of various mono- and di-fluorinated derivatives of 4-methylquinoline, which included 6-fluoro derivatives, to understand their mutagenic modification and potential for anti-mutagenic properties (Kato, Hakura, Mizutani, & Saeki, 2000).
Antibacterial Properties and Drug Development
The development of new drugs also incorporates this compound derivatives. Studies in this domain have focused on synthesizing novel compounds with significant antibacterial activity, particularly against Gram-positive and Gram-negative organisms, and their potential use in treating systemic infections (Goueffon, Montay, Roquet, & Pesson, 1981).
Enantioselective Synthesis
The field of chiral chemistry has explored the highly enantioselective synthesis of quinoline derivatives, including 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline. This synthesis is crucial for producing biologically active tetrahydroquinolines, which are key intermediates in the preparation of antibacterial agents like flumequine (Wang et al., 2011).
Eigenschaften
IUPAC Name |
6-fluoro-3-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c1-7-4-8-5-9(11)2-3-10(8)12-6-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNYSGFNNRTXNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)F)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10577435 | |
| Record name | 6-Fluoro-3-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10577435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
137595-46-1 | |
| Record name | 6-Fluoro-3-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10577435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

